2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-5-2-4-12(10-13)18-16(21)11-24-17-8-7-14(19-20-17)15-6-3-9-23-15/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKVKWLEGJQIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a furan-2-carboxaldehyde derivative.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with 3-methoxyaniline and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alkoxides, dimethylformamide, and chloroform.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different nucleophiles replacing the sulfanyl group.
Wissenschaftliche Forschungsanwendungen
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential drug candidate for treating diseases related to inflammation and oxidative stress.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Wirkmechanismus
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in inflammatory and oxidative stress pathways, such as cyclooxygenase (COX) and reactive oxygen species (ROS) scavenging enzymes.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to reduced production of pro-inflammatory cytokines and reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyridazine-Based Acetamides ()
Compounds 15–19 in share a pyridazine-acetamide backbone but differ in substituents:
- Compound 15 : 4-Chlorophenyl and 6-chloropyridazine substituents.
- Compound 16 : 4-Chlorophenyl and 4-benzylpiperidine-pyridazine.
- Compound 17 : 4-Chlorophenyl and 4-phenylpiperazine-pyridazine.
- Compound 18 : 4-Methoxyphenyl and 4-benzylpiperidine-pyridazine.
- Compound 19: Phenyl and morpholino-pyridazine with a thioamide group.
Key Differences :
- Biological Activity: Compound 19’s thioamide group and morpholino substitution likely modify its antifungal or antibacterial efficacy compared to the target compound’s sulfanyl and furan motifs .
Table 1: Physicochemical Properties of Pyridazine Derivatives
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 15 | 4-Cl-Ph, 6-Cl-Pyridazine | 169–172 | 50 |
| 16 | 4-Cl-Ph, 4-benzylpiperidine | 215–219 | 69 |
| 18 | 4-MeO-Ph, 4-benzylpiperidine | 243–247 | 10 |
Triazole-Based Acetamides (–7)
Compound: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide ().
- Structural Contrast: Replaces pyridazine with a triazole ring, introducing an amino group at the 4-position.
- Activity : Exhibits anti-exudative activity in rats at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The furan moiety here may synergize with the triazole to enhance anti-inflammatory effects, similar to the target compound’s furan-pyridazine combination.
Benzothiazole-Based Acetamides ()
Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Features :
- The benzothiazole core and trifluoromethyl group improve metabolic stability and bioavailability.
Pyrimidine-Based Acetamides ()
Compound: 2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide dimer.
- Structural Contrast : Pyrimidine ring replaces pyridazine, with a fluorophenyl group instead of 3-methoxyphenyl.
- Computational Insights : Quantum chemical studies highlight hydrogen-bonding interactions and drug-likeness, suggesting comparable solubility to the target compound but differing electronic properties due to fluorine’s electronegativity .
Furanyl-Pyridazine Analog ()
Compound : 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide.
- Substituent Differences : 4-Methylphenyl and tetrahydrofurfuryl groups replace the furan and 3-methoxyphenyl.
- Impact: The methyl group increases hydrophobicity, while the oxolane (tetrahydrofuran) enhances solubility, illustrating how minor structural changes balance lipophilicity and bioavailability .
Q & A
Q. What are the standard protocols for synthesizing 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide?
The synthesis involves multi-step reactions, typically starting with the coupling of a pyridazine-thiol intermediate with a substituted acetamide precursor. Key steps include:
- Thioether formation : Reacting 6-(furan-2-yl)pyridazine-3-thiol with chloroacetyl chloride derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Amidation : Coupling the thioether intermediate with 3-methoxyaniline using a condensing agent like EDCI/HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity . Critical parameters include temperature control (60–80°C), solvent selection (DMF for solubility), and reaction time (4–6 hours) .
Q. What spectroscopic methods confirm the compound’s structural identity and purity?
- ¹H/¹³C NMR : Peaks at δ 2.1 (acetamide CH₃), δ 6.8–7.5 (aromatic protons), and δ 3.8 (methoxy group) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 456.2 (calculated) validates molecular weight .
Q. What are the known biological targets of this compound?
Preliminary studies suggest interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) implicated in inflammatory or oncogenic pathways. The thiazole-pyridazine core may mimic ATP-binding motifs, enabling competitive inhibition .
Advanced Research Questions
Q. How can synthetic efficiency be improved to address low yields or by-product formation?
- Catalyst optimization : Use Pd-based catalysts for Suzuki-Miyaura coupling to enhance furan-pyridazine intermediate synthesis .
- Solvent screening : Replace DMF with acetonitrile to reduce side reactions during amidation .
- By-product mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap unreacted chloroacetyl intermediates .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity variability : Validate compound purity via HPLC and elemental analysis before assays .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to ensure reproducibility .
- Target specificity : Use CRISPR-knockout models to confirm on-target effects vs. off-target interactions .
Q. What strategies are effective for designing derivatives with improved pharmacokinetics?
- Structure-Activity Relationship (SAR) : Modify the methoxyphenyl group (e.g., introduce electron-withdrawing substituents like -CF₃) to enhance metabolic stability .
- Prodrug approaches : Mask the acetamide group with ester linkages to improve oral bioavailability .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins and prioritize derivatives .
Q. How to assess stability and degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-MS analysis to identify degradation products (e.g., hydrolysis of the sulfanyl group) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) for storage recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
